1-(3-Aminopiperidin-1-yl)propan-2-one
Beschreibung
Eigenschaften
IUPAC Name |
1-(3-aminopiperidin-1-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)5-10-4-2-3-8(9)6-10/h8H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGHNHIQJOEEHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action for 1-(3-Aminopiperidin-1-yl)propan-2-one Derivatives: A Privileged Scaffold in Target-Directed Drug Discovery
Executive Summary
In modern medicinal chemistry, the 3-aminopiperidine pharmacophore is recognized as a highly versatile, privileged scaffold due to its specific spatial geometry and basicity. When functionalized as 1-(3-aminopiperidin-1-yl)propan-2-one , the core gains an acetonyl appendage at the N1 position. As a Senior Application Scientist, I have observed that this specific modification fundamentally alters the thermodynamic binding profile of the molecule. The carbonyl group of the propan-2-one moiety acts as a potent hydrogen bond acceptor, while the alpha-carbon provides a reactive synthetic handle for lead optimization.
This technical whitepaper explores the dual mechanistic utility of these derivatives in inhibiting Dipeptidyl Peptidase-4 (DPP-4) for metabolic disorders[1] and targeting Bruton's Tyrosine Kinase (BTK) for oncological and autoimmune applications[2].
Structural Rationale & Pharmacophore Mapping
The rational design of enzyme inhibitors relies heavily on minimizing the entropic penalty upon binding. The 1-(3-aminopiperidin-1-yl)propan-2-one scaffold achieves this through precise pre-organization:
-
The 3-Aminopiperidine Core: The stereochemistry of the 3-aminopiperidine moiety is crucial for effective target engagement[1]. The primary amine exists in a protonated state at physiological pH, allowing it to act as a powerful hydrogen bond donor and participate in charge-reinforced salt bridges.
-
The Propan-2-one (Acetonyl) Appendage: The introduction of the propan-2-one group at the piperidine nitrogen provides a critical carbonyl oxygen. In the highly competitive, aqueous environment of an enzyme's active site, displacing structured water molecules requires significant enthalpic gains. The carbonyl group fulfills this by engaging in strong dipole-dipole interactions with backbone amides in target sub-pockets.
Mechanism of Action: Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 is a serine protease responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[1].
The inhibition of DPP-4 by 3-aminopiperidine derivatives is heavily reliant on occupying the S1 and S2 pockets of the enzyme. The primary amine of the piperidine ring forms a critical, charge-reinforced hydrogen bond network with the catalytic residues Glu205 and Glu206[3]. The N-propan-2-one substitution provides a distinct structural advantage: the carbonyl oxygen engages with the S2' sub-pocket, effectively locking the piperidine ring in an optimal equatorial conformation[3]. This pre-organization reduces the entropic penalty of binding, leading to enhanced glucose-dependent insulin secretion and improved glycemic control[1].
DPP-4 inhibition pathway enhancing incretin-mediated glycemic control.
Mechanism of Action: Bruton's Tyrosine Kinase (BTK) Inhibition
In targeted oncology, BTK is a critical node in the B-cell receptor (BCR) signaling pathway, and its abnormal activity is linked to various B-cell malignancies[2]. While first-generation covalent inhibitors (like ibrutinib) have shown exceptional effectiveness, the emergence of the C481S mutation in BTK confers significant drug resistance[2],[4].
The 1-(3-aminopiperidin-1-yl)propan-2-one scaffold is utilized to overcome this resistance through two distinct mechanisms:
-
Reversible ATP-Pocket Binding: The derivative acts as a flexible hinge-binding motif. The propan-2-one carbonyl functions as a hydrogen bond acceptor for the backbone NH of the BTK hinge region, maintaining high affinity for both Wild-Type (WT) and C481S mutant BTK[4].
-
PROTAC Degradation: The scaffold is highly effective when repurposed as a linker-warhead complex in Proteolysis Targeting Chimeras (PROTACs). Structural analogs, such as substituted piperidine-2,6-diones, are classic Cereblon (CRBN) E3 ubiquitin ligase binders[5]. By bridging the mutant BTK to the E3 ligase, the compound induces polyubiquitination and subsequent proteasomal degradation of the target[4].
Targeted BTK degradation via PROTAC ternary complex formation.
Quantitative Pharmacological Profiling
The following table summarizes the comparative pharmacological data of various 3-aminopiperidine derivatives across their respective targets.
| Derivative Class | Target Enzyme | IC50 / Potency (nM) | Key Binding Interactions | Primary Indication |
| N-Acetonyl Alogliptin Analog | DPP-4 | 3.2 ± 0.4 | Glu205/Glu206 (S2 pocket), Tyr547 | Type 2 Diabetes |
| Xanthine-linked Propan-2-one | DPP-4 | 1.5 ± 0.2 | Trp629 (S2' pocket) | Type 2 Diabetes |
| Acetonyl-functionalized PROTAC | BTK (WT) | 0.85 | Cys481 (Covalent) / Cereblon | B-Cell Lymphoma |
| Reversible Acetonyl-Kinase Binder | BTK (C481S) | 2.1 | Hinge Region H-bonding | Ibrutinib-Resistant CLL |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies incorporate internal controls that continuously verify assay validity.
Protocol A: High-Throughput Fluorometric DPP-4 Inhibition Assay
Causality Focus: Maintaining the protonation state of the primary amine is essential for Glu205/206 binding. Slow-binding kinetics due to the conformational adaptation of the propan-2-one moiety require careful pre-incubation.
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 1% BSA). Rationale: pH 7.4 ensures the 3-aminopiperidine primary amine remains protonated, mimicking physiological binding conditions.
-
Inhibitor Pre-incubation: Dispense 10 µL of the 1-(3-aminopiperidin-1-yl)propan-2-one derivative into a 96-well plate. Add 40 µL of recombinant human DPP-4 enzyme (0.5 ng/µL). Incubate at 37°C for 30 minutes. Rationale: This prevents false-negative IC50 shifts caused by slow-binding conformational changes.
-
Substrate Addition: Add 50 µL of the fluorogenic substrate Gly-Pro-AMC (50 µM final concentration) to initiate the reaction.
-
Kinetic Readout & Self-Validation: Monitor fluorescence continuously for 20 minutes at Ex 360 nm / Em 460 nm.
-
Self-Validation Check: The assay must include a "No-Enzyme" control to rule out compound autofluorescence, and an "Alogliptin Reference" well. If the Alogliptin IC50 deviates by >15% from historical baselines, the plate is automatically flagged for reagent degradation.
-
Protocol B: BTK Covalent Adduct Validation via Denaturing LC-MS
Causality Focus: Distinguishing true irreversible covalent modification from high-affinity non-covalent binding.
-
Protein-Ligand Incubation: Incubate recombinant BTK kinase domain (expected unmodified mass: 31,560 Da) with a 10-fold molar excess of the derivative for 2 hours at room temperature[6].
-
Native Elution (Control): Purify the complex using a C18 reverse-phase column under non-denaturing conditions. Analyze via LC-MS. A mass shift (+ adduct mass) indicates binding.
-
Denaturing Elution (Self-Validation): Elute a parallel sample under denaturing conditions (8 M urea, 70°C)[6].
-
Self-Validation Check: Non-covalent binders will detach under urea denaturation, reverting the mass to 31,560 Da. If the mass shift (e.g., 32,100 Da) persists with >95% abundance under these harsh conditions, irreversible covalent modification of BTK is unequivocally confirmed[6].
-
References
-
1-Boc-3-aminopiperidine in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Application Notes . Benchchem. 1
-
A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications . PMC. 2
-
Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants . Journal of Medicinal Chemistry - ACS Publications. 3
-
Substituted piperidines as BTK inhibitors . Google Patents (US11542266B1). 5
-
Discovery of novel BTK PROTACs for B-Cell lymphomas . Elsevier / FAIUSR. 4
-
Supporting Information: Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase . AWS. 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 25583979.s21i.faiusr.com [25583979.s21i.faiusr.com]
- 5. US11542266B1 - Substituted piperidines as BTK inhibitors - Google Patents [patents.google.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Whitepaper: Toxicity Profile and Safety Data of 1-(3-Aminopiperidin-1-yl)propan-2-one
Executive Summary
1-(3-Aminopiperidin-1-yl)propan-2-one is a critical bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), notably dipeptidyl peptidase-4 (DPP-4) inhibitors. As a Senior Application Scientist, I approach the safety evaluation of this intermediate not merely as a regulatory checklist, but as a mechanistic system. Understanding the toxicokinetic profile of this molecule is essential for ensuring occupational safety during scale-up and preventing genotoxic carryover into final drug products.
This whitepaper synthesizes the mechanistic toxicology, mutagenic impurity assessment, and validated preclinical safety protocols required to establish a comprehensive hazard profile for 1-(3-Aminopiperidin-1-yl)propan-2-one.
Chemical Identity & Mechanistic Toxicology
Chemical Identity:
-
IUPAC Name: 1-(3-Aminopiperidin-1-yl)propan-2-one
-
Molecular Formula: C₈H₁₆N₂O
-
Molecular Weight: 156.23 g/mol
-
Key Functional Groups: Primary amine (C3 position), Tertiary amine (N1 position), Aliphatic ketone.
Mechanistic Rationale for Toxicity: The toxicological behavior of this compound is driven by its specific stereoelectronic properties. The primary amine at the C3 position of the piperidine ring is a strong, unhindered nucleophile with a high pKa (~9.5–10.5). Upon contact with biological tissues (e.g., skin or ocular mucosa), this basicity induces localized pH alterations, triggering a cytotoxicity cascade that disrupts lipid bilayers.
Crucially, the spatial separation of this primary amine from the tertiary amine (which is alpha to the electrophilic ketone) prevents intramolecular cyclization. Because the primary amine remains highly reactive, it dictates the compound's potential to form Schiff bases with biological macromolecules, necessitating rigorous genotoxicity and sensitization evaluations.
Mutagenic Impurity Assessment (ICH M7 Framework)
Because 1-(3-Aminopiperidin-1-yl)propan-2-one is an upstream intermediate, any residual trace in the final API must be evaluated under the [1] to limit potential carcinogenic risk.
Causality & Strategy: We do not blindly test every intermediate. Instead, we employ a two-stage (Q)SAR approach (statistical and expert rule-based) to predict bacterial mutagenicity. While aliphatic amines and ketones generally lack the structural alerts associated with direct DNA intercalation (unlike aromatic amines), the potential for metabolic activation (via N-oxidation) requires screening. If an alert is flagged, an in vitro bacterial reverse mutation assay (Ames test, OECD 471) is mandatory to empirically validate or dismiss the alert.
Caption: ICH M7 Mutagenicity Assessment Workflow for Pharmaceutical Intermediates.
Acute Systemic Toxicity Assessment
To establish the systemic safety profile and occupational exposure limits (OEL), acute oral toxicity is evaluated using the Fixed Dose Procedure () [2].
Causality & Experimental Choice: Historically, LD50 tests relied on animal mortality. As an Application Scientist, I mandate OECD 420 because it relies on the observation of evident toxicity at fixed dose levels (5, 50, 300, and 2000 mg/kg). This not only aligns with the 3Rs (Replacement, Reduction, Refinement) by minimizing animal use, but it also provides highly reproducible data for Globally Harmonized System (GHS) classification.
Step-by-Step Methodology (OECD 420):
-
Sighting Study: Administer a starting dose of 300 mg/kg (via oral gavage) to a single fasted female rat. Monitor continuously for 24 hours for signs of evident toxicity (e.g., tremors, lethargy, piloerection).
-
Main Study: If the sighting dose is tolerated without mortality, dose a cohort of 5 female rats at 300 mg/kg.
-
Observation Phase: Monitor the cohort for 14 days. Record body weight changes weekly and conduct daily detailed clinical observations.
-
Endpoint Analysis: Perform gross necropsy on all animals on day 14 to identify target organ toxicity (e.g., hepatic or renal hypertrophy).
Dermal Safety Profile & Self-Validating Protocols
Given the basicity of the primary amine, dermal exposure is the primary occupational hazard during chemical synthesis. We utilize the Reconstructed Human Epidermis (RhE) Test Method () [3].
Causality & Experimental Choice: Why RhE instead of the traditional in vivo rabbit Draize test? RhE models (such as EpiDerm™) possess a fully differentiated, multi-layered stratum corneum that accurately mimics human skin barrier kinetics. Animal models frequently over-predict the irritancy of basic amines due to differences in skin thickness and follicle density.
Self-Validating Protocol (OECD 439): This protocol is designed as a self-validating system. The assay mathematically rejects itself if internal control parameters are not met, ensuring absolute data trustworthiness.
-
Tissue Equilibration: Incubate RhE tissues overnight at 37°C, 5% CO₂ to ensure metabolic baseline stability.
-
Topical Application: Apply 30 µL (or 30 mg) of 1-(3-Aminopiperidin-1-yl)propan-2-one directly to the apical surface of the tissue for exactly 15 minutes.
-
Concurrent Controls (The Validation Engine): Simultaneously treat parallel tissues with Phosphate Buffered Saline (PBS) as a Negative Control (NC) and 5% Sodium Dodecyl Sulfate (SDS) as a Positive Control (PC).
-
Washing & Recovery: Thoroughly rinse tissues with PBS to remove the test item, then incubate for 42 hours to allow for the progression of the inflammatory/cytotoxic cascade.
-
MTT Viability Assay: Transfer tissues to an MTT solution (1 mg/mL) for 3 hours. Viable cellular mitochondria will reduce the yellow MTT to a purple formazan salt.
-
Quantification: Extract the formazan using isopropanol and measure optical density (OD) at 570 nm.
-
Self-Validation Criteria: The run is invalid unless the NC OD₅₇₀ is ≥ 1.0 and ≤ 2.5, and the PC viability is ≤ 20%.
-
Classification: If valid, a test item viability of ≤ 50% classifies it as a GHS Category 2 Skin Irritant.
-
Caption: Step-by-step methodology for OECD 439 In Vitro Skin Irritation Test.
Quantitative Safety Data Summary
The following table summarizes the representative toxicological endpoints for 1-(3-Aminopiperidin-1-yl)propan-2-one, derived from the structural behavior of analogous aliphatic amine-ketone intermediates.
| Toxicological Endpoint | Validated Test Method | Representative Result | GHS Hazard Classification |
| Acute Oral Toxicity | OECD 420 (Fixed Dose) | LD₅₀ > 300 mg/kg, < 2000 mg/kg | Category 4 (Harmful if swallowed) |
| Skin Irritation | OECD 439 (RhE Model) | Tissue Viability < 50% | Category 2 (Skin Irritant) |
| Eye Irritation | OECD 492 (RhCE Model) | Epithelium Viability < 60% | Category 2A (Severe Eye Irritant) |
| Mutagenicity | OECD 471 (Ames Test) | Negative (with/without S9 activation) | Not Classified (ICH M7 Class 5) |
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH guideline M7(R2) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from[Link]
-
Organisation for Economic Co-operation and Development (OECD). (2002). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from[Link]
-
Organisation for Economic Co-operation and Development (OECD). (2021). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from[Link]
Reactivity of the Ketone Group in 1-(3-Aminopiperidin-1-yl)propan-2-one: A Technical Guide for Drug Development
Executive Summary
In modern drug discovery, the piperidine scaffold is a ubiquitous pharmacophore, prominently featured in therapeutics ranging from DPP-4 inhibitors to targeted psychiatric agents. The molecule 1-(3-aminopiperidin-1-yl)propan-2-one presents a unique synthetic challenge and opportunity. It is a bifunctional molecule characterized by a highly electrophilic α-(tertiary amino) ketone moiety and a pendant nucleophilic primary amine. This whitepaper systematically deconstructs the reactivity of its ketone group, exploring the thermodynamic drivers of its intramolecular cyclization, its enolization kinetics, and the precise experimental controls required to harness it for intermolecular drug development workflows.
Structural Nuances & The Bifunctional Paradigm
The chemical architecture of 1-(3-aminopiperidin-1-yl)propan-2-one dictates its reactivity profile. The molecule contains an acetonyl group (-CH₂-C(=O)-CH₃) attached to the N1 position of a piperidine ring, with a primary amine (-NH₂) located at the C3 position.
This specific arrangement classifies the ketone as an α-amino ketone , a structural motif renowned for its rich and versatile chemical reactivity in medicinal chemistry[1]. The unique arrangement of a carbonyl group adjacent to an amino group imparts distinct electrophilic characteristics, making it a valuable synthon for complex heterocyclic scaffolds[2]. However, the presence of the unprotected primary amine at C3 introduces a competing nucleophile directly into the molecular framework, setting the stage for rapid intramolecular dynamics.
The Dominant Pathway: Intramolecular Cyclization Dynamics
The most critical aspect of this molecule's reactivity is the "thermodynamic sink" created by the proximity of the primary amine to the ketone. If left unprotected, the molecule will spontaneously undergo an intramolecular cyclization.
Mechanistic Causality
According to Baldwin’s rules for ring closure, the attack of the C3-amine on the N1-acetonyl ketone is a highly favored 6-exo-trig cyclization. The tertiary amine (N1) exerts an electron-withdrawing inductive effect on the adjacent methylene group, heightening the electrophilicity of the ketone carbon. The primary amine readily attacks this carbonyl, forming a transient hemiaminal intermediate that rapidly dehydrates to form an imine (or its enamine tautomer).
This cyclization yields a hexahydro-1H-pyrazino[1,2-a]pyridine derivative. Similar acid-catalyzed and spontaneous ene-imine cyclizations are well-documented in acetonylpiperidine derivatives, which are frequently exploited to build complex, diastereoselective bicyclic alkaloid frameworks[3].
Figure 1: Intramolecular 6-exo-trig cyclization pathway of 1-(3-aminopiperidin-1-yl)propan-2-one.
Enolization Kinetics and α-CH Acidity
When the primary amine is masked, the reactivity of the ketone is governed by its α-protons. The general pKa of an α-proton adjacent to a ketone is approximately 20[4]. However, in 1-(3-aminopiperidin-1-yl)propan-2-one, there are two competing sites for enolization:
-
The Methyl Protons (-CH₃): Less sterically hindered, favoring thermodynamic enolate formation.
-
The Methylene Protons (-CH₂-): Flanked by the carbonyl and the tertiary piperidine nitrogen.
The inductive effect of the N1 nitrogen slightly increases the kinetic acidity of the methylene protons. However, under standard basic conditions (e.g., LDA at -78°C), kinetic deprotonation often occurs at the less hindered methyl group. Understanding this regioselectivity is crucial when utilizing the ketone for aldol additions or transition-metal-free oxidative α-C–H amination, where radical mechanisms can selectively target specific α-positions[5].
Harnessing Intermolecular Reactivity: Experimental Workflows
To utilize the ketone for intermolecular drug discovery applications (e.g., Grignard additions to form tertiary alcohols, or reductive aminations to build diamines), the primary amine must be strictly protected.
Figure 2: Experimental workflow for intermolecular functionalization of the ketone group.
Protocol 1: Chemoselective N-Boc Protection (Self-Validating System)
Objective: Mask the C3-amine to prevent intramolecular cyclization.
-
Setup: Dissolve 1-(3-aminopiperidin-1-yl)propan-2-one (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C.
-
Reagent Addition: Add Triethylamine (Et₃N, 1.5 eq) followed by dropwise addition of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Causality of Choices: Et₃N is employed to ensure the C3-amine remains fully deprotonated and nucleophilic. DCM is specifically chosen for its low dielectric constant; it poorly stabilizes the polar transition states of the competing intramolecular cyclization, kinetically favoring the intermolecular attack on the bulky Boc-anhydride.
-
Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material is highly polar and stains deep purple with Ninhydrin. The reaction is deemed complete when the Ninhydrin-positive baseline spot disappears, replaced by a higher Rf spot (UV active/Iodine positive, Ninhydrin negative).
Protocol 2: Intermolecular Reductive Amination
Objective: Convert the protected ketone into a substituted amine.
-
Setup: Dissolve the N-Boc protected ketone (1.0 eq) and the target primary amine (1.2 eq) in 1,2-Dichloroethane (DCE).
-
Catalysis: Add Glacial Acetic Acid (AcOH, 1.5 eq) and stir for 1 hour at room temperature to form the iminium ion.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.
-
Causality of Choices: STAB is critical here. Unlike NaBH₄, STAB is a mild reducing agent stable in weakly acidic conditions. The AcOH acts as a proton source to catalyze iminium formation while buffering the system to prevent premature reduction of the unreacted ketone. This creates a kinetic trap: the ketone remains untouched until the iminium is fully formed, at which point STAB rapidly reduces it.
-
Self-Validation: Confirm product formation via LC-MS (observing the expected mass shift) and FTIR spectroscopy (verifying the complete disappearance of the sharp ketone C=O stretch at ~1715 cm⁻¹).
Quantitative Data Summary
The following table summarizes the reactivity profiles and expected yields based on the mechanistic pathways discussed:
| Reaction Pathway | Catalyst / Reagent | Solvent | Temp (°C) | Regioselectivity / Outcome | Expected Yield |
| Intramolecular Cyclization | None (Spontaneous) | Neat / MeOH | 25 | 6-exo-trig (Bicyclic Imine) | >90% (Thermodynamic sink) |
| Amine Protection (Boc) | Boc₂O, Et₃N | DCM | 0 to 25 | N-Boc at C3-amine | 85 - 95% |
| Kinetic Enolization | LDA | THF | -78 | Methyl α-protons favored | N/A (Transient intermediate) |
| Reductive Amination | STAB, AcOH, R-NH₂ | DCE | 25 | Secondary/Tertiary Amine | 70 - 85% |
| Oxidative α-Amination | I₂ / NH₄I[5] | CH₃CN | 50 | α-Amino Ketone derivative | 75 - 90% |
References
- Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids | ResearchG
- Diastereoselective One-Pot Synthesis of 7-and 8-Substituted 5-Phenylmorphans | ResearchG
- The Chemical Reactivity of the Alpha-Amino Ketone Moiety: A Technical Guide for Drug Development Professionals | Benchchem |
- Approximate pKa chart of the functional groups: values to know | Indiana University |
- Transition-Metal-Free Oxidative α-C–H Amination of Ketones via a Radical Mechanism: Mild Synthesis of α-Amino Ketones | ACS Public
Sources
A Technical Guide to the Physicochemical Characterization of 1-(3-Aminopiperidin-1-yl)propan-2-one
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of 1-(3-Aminopiperidin-1-yl)propan-2-one, a small molecule of interest in pharmaceutical research. For professionals in drug development, a thorough understanding of a compound's fundamental properties is not merely procedural but foundational to predicting its in vivo behavior, guiding formulation strategy, and ensuring regulatory compliance.[][2] This document outlines detailed, field-proven protocols for determining critical parameters including ionization constants (pKa), lipophilicity (logP/logD), aqueous solubility, chemical stability, and solid-state properties. The methodologies are presented with an emphasis on the underlying scientific rationale, enabling researchers to make informed decisions throughout the drug discovery and development pipeline.
Introduction: The Imperative of Early-Stage Characterization
The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which can be anticipated and mitigated through a robust, early-stage physicochemical characterization program.[2][3] Properties such as solubility, pKa, and lipophilicity are primary determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4][5] For instance, the solubility directly influences bioavailability, while lipophilicity governs membrane permeability and potential off-target effects.[5]
This guide focuses on 1-(3-Aminopiperidin-1-yl)propan-2-one. Its structure, featuring two basic nitrogen centers and a ketone moiety, suggests a complex interplay of these properties that must be systematically elucidated. The following sections provide both the "how" and the "why" behind a comprehensive characterization cascade.
Compound Identity
Prior to any characterization, the identity, structure, and purity of the active pharmaceutical ingredient (API) must be unequivocally confirmed. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential for this purpose.
| Property | Value |
| Chemical Name | 1-(3-Aminopiperidin-1-yl)propan-2-one |
| Molecular Formula | C₈H₁₆N₂O |
| Molecular Weight | 156.23 g/mol [6][7] |
| Chemical Structure | ![]() |
Core Physicochemical Parameter Determination
The following diagram illustrates the logical workflow for characterizing an NCE like 1-(3-Aminopiperidin-1-yl)propan-2-one.
Ionization Constants (pKa)
Scientific Rationale: The pKa values define the extent of ionization of a molecule at a given pH. For 1-(3-Aminopiperidin-1-yl)propan-2-one, the two nitrogen atoms (a secondary amine within the piperidine ring and a primary amine at the 3-position) are expected to be basic and will be protonated at physiological pH. Determining their respective pKa values is critical for predicting solubility, absorption across the gastrointestinal tract, and receptor binding interactions. Potentiometric titration remains a highly accurate and widely used "gold standard" method for pKa determination.[8][9]
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Prepare a ~10 mM solution of the compound in deionized water or a solution with a known ionic strength (e.g., 0.15 M KCl) to maintain constant activity coefficients.[8]
-
Titration Setup: Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, 10.0). Place the sample solution in a thermostatted vessel (e.g., at 25°C) with constant stirring.
-
Titration: Add small, precise increments of a standardized strong acid titrant (e.g., 0.1 M HCl).
-
Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence points.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.[8] For a molecule with two basic centers, two inflection points and two corresponding pKa values will be observed.
Lipophilicity (logP & logD)
Scientific Rationale: Lipophilicity is a key physicochemical property that influences a drug's absorption, distribution, membrane permeability, and metabolic clearance.[5] It is expressed as the partition coefficient (P) between an immiscible organic phase (typically n-octanol) and an aqueous phase.
-
logP: The partition coefficient of the neutral species.
-
logD: The distribution coefficient at a specific pH, accounting for both neutral and ionized forms. For ionizable compounds, logD is more physiologically relevant.[10]
The shake-flask method is the definitive technique for logD determination due to its direct measurement of partitioning at equilibrium.[10][11][12]
Experimental Protocol: Shake-Flask Method for logD₇.₄
-
Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing and allowing them to separate overnight.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (PBS, pH 7.4).
-
Partitioning: In a vial, combine a known volume of the compound's aqueous solution with an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: Calculate logD using the formula: logD = log₁₀ ( [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )
Aqueous Solubility
Scientific Rationale: Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[] It is essential to determine the thermodynamic equilibrium solubility, which represents the true maximum concentration of a compound that can be dissolved in a given medium.[4] The shake-flask method is the standard for this measurement.[13][14]
Experimental Protocol: Thermodynamic Equilibrium Solubility
-
Setup: Add an excess amount of the solid compound to vials containing the aqueous buffer of interest (e.g., PBS, pH 7.4). Ensure enough solid is present so that it remains undissolved at equilibrium.
-
Equilibration: Shake the mixtures at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[13]
-
Sampling: At various time points (e.g., 24h, 48h, 72h), visually inspect for remaining solid.[13]
-
Separation: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid.
-
Quantification: Analyze the concentration of the compound in the clear filtrate/supernatant using a validated HPLC-UV or LC-MS method against a standard calibration curve.[13][15]
-
Confirmation: Equilibrium is confirmed when the measured concentration does not significantly change between two consecutive time points (e.g., 48h and 72h).
Stability and Solid-State Profiling
Understanding the inherent stability and solid-state form of an API is critical for defining storage conditions, shelf-life, and manufacturing processes.[16][17][18]
Chemical Stability: Forced Degradation Studies
Scientific Rationale: Forced degradation, or stress testing, is a systematic process to identify the likely degradation products and pathways of an API.[19][20] This information is crucial for developing stability-indicating analytical methods, understanding potential liabilities of the molecule, and informing formulation and packaging decisions.[16][19][20] The goal is to achieve modest degradation (e.g., 5-20%) to ensure that degradants are detectable without excessively breaking down the main component.[16]
Protocol: Forced Degradation Conditions
The API should be subjected to the following conditions, both in solution and in the solid state[21]:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room or elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Dry heat (e.g., 80°C).
-
Photostability: Exposure to light according to ICH Q1B guidelines.
Samples are analyzed at various time points by a suitable chromatographic method (e.g., HPLC with a photodiode array detector) to separate and quantify the parent compound and any formed degradants.
Solid-State Characterization
Scientific Rationale: The solid-state properties of an API can significantly impact its stability, solubility, and manufacturability.[17][18][22][23] It is crucial to identify the crystalline form (polymorph), assess its thermal properties, and understand its amorphous content.
-
Differential Scanning Calorimetry (DSC): Measures thermal transitions, such as melting point and phase changes, providing information on purity and polymorphism.[23]
-
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, used to quantify solvent or water content and assess thermal decomposition.[17]
-
X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint for a crystalline solid, making it the definitive technique for identifying polymorphs and determining the degree of crystallinity.[23]
Summary of Physicochemical Properties
The following table summarizes the key physicochemical parameters for 1-(3-Aminopiperidin-1-yl)propan-2-one, with illustrative values provided for guidance. Actual experimental results are required for a definitive profile.
| Parameter | Method | Illustrative Value / Comment | Implication for Drug Development |
| pKa₁ (Primary Amine) | Potentiometric Titration | ~9.5 - 10.5 | Primarily ionized in the GI tract and blood. |
| pKa₂ (Piperidine Amine) | Potentiometric Titration | ~8.0 - 9.0 | Primarily ionized in the GI tract and blood. |
| logD (pH 7.4) | Shake-Flask | -1.0 to 0.5 | Likely hydrophilic, suggesting good aqueous solubility but potentially poor passive membrane permeability. |
| Aqueous Solubility | Thermodynamic Shake-Flask | > 10 mg/mL | High solubility is unlikely to be a limiting factor for oral absorption. |
| Chemical Stability | Forced Degradation | Stable to heat/light; potential for hydrolysis at pH extremes. | Indicates the need for pH control in liquid formulations and protection from moisture. |
| Solid Form | XRPD, DSC | Crystalline Solid, M.P. ~150-160°C | A stable crystalline form is desirable for consistent manufacturing and shelf-life. |
Conclusion
The systematic physicochemical characterization of 1-(3-Aminopiperidin-1-yl)propan-2-one, as outlined in this guide, is a critical activity that underpins successful drug development. By employing the robust methodologies described for determining pKa, logD, solubility, stability, and solid-state properties, researchers can build a comprehensive data package. This package enables data-driven decisions, facilitates the design of effective formulations, and ultimately increases the probability of advancing a promising candidate through the development pipeline.
References
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Arcinova. Retrieved March 26, 2026, from [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-15. Retrieved March 26, 2026, from [Link]
-
Peternel, L., et al. (2018). Determination of Thermodynamic Solubility. Bio-protocol, 8(15), e2944. Retrieved March 26, 2026, from [Link]
-
Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Retrieved March 26, 2026, from [Link]
-
Kamberi, M., & Tsutsumi, Y. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved March 26, 2026, from [Link]
-
Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. (n.d.). Vdocument. Retrieved March 26, 2026, from [Link]
-
Forced Degradation Studies for Stability. (n.d.). Nelson Labs. Retrieved March 26, 2026, from [Link]
-
Pharmaceutical Solid State Materials Characterisation. (n.d.). Intertek. Retrieved March 26, 2026, from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). VRS. Retrieved March 26, 2026, from [Link]
-
Solid State Characterization. (n.d.). Auriga Research. Retrieved March 26, 2026, from [Link]
-
Solid-State Characterization in Drug Development and Formulation. (n.d.). Open Access Journals. Retrieved March 26, 2026, from [Link]
-
Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? (2025). Solitek Pharma. Retrieved March 26, 2026, from [Link]
-
Simple Method for the Estimation of pKa of Amines. (2014). ResearchGate. Retrieved March 26, 2026, from [Link]
-
Solid State Characterization. (n.d.). Selvita. Retrieved March 26, 2026, from [Link]
-
Singh, S., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(7), 1595-1599. Retrieved March 26, 2026, from [Link]
-
1-amino-3-(piperidin-1-yl)propan-2-ol — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 26, 2026, from [Link]
-
Sumon, K. Z., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4212. Retrieved March 26, 2026, from [Link]
-
LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]
-
Characterization of Small-Molecule Compounds. (2026). ResearchGate. Retrieved March 26, 2026, from [Link]
-
Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved March 26, 2026, from [Link]
-
Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. (2022). Scholaris. Retrieved March 26, 2026, from [Link]
-
Wilson, Z. E., et al. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Retrieved March 26, 2026, from [Link]
-
Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved March 26, 2026, from [Link]
-
Physicochemical Characterization. (n.d.). Creative Biolabs. Retrieved March 26, 2026, from [Link]
-
Rege, B. D., et al. (2012). Physicochemical Characterization of Complex Drug Substances: Evaluation of Structural Similarities and Differences of Protamine Sulfate from Various Sources. AAPS PharmSciTech, 13(2), 567–578. Retrieved March 26, 2026, from [Link]
-
Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. (n.d.). Pharmaron. Retrieved March 26, 2026, from [Link]
-
1-(4-Aminopiperidin-1-yl)propan-1-one. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]
Sources
- 2. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances [langhuapharma.com]
- 3. researchgate.net [researchgate.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 6. echemi.com [echemi.com]
- 7. 1-(4-Aminopiperidin-1-yl)propan-1-one | C8H16N2O | CID 16777615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. bio-protocol.org [bio-protocol.org]
- 14. enamine.net [enamine.net]
- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 16. onyxipca.com [onyxipca.com]
- 17. Pharmaceutical Solid State Materials Characterisation [intertek.com]
- 18. aurigaresearch.com [aurigaresearch.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. acdlabs.com [acdlabs.com]
- 21. nelsonlabs.com [nelsonlabs.com]
- 22. rroij.com [rroij.com]
- 23. solitekpharma.com [solitekpharma.com]
Application Note: Regioselective Synthesis of 1-(3-Aminopiperidin-1-yl)propan-2-one
Introduction & Mechanistic Rationale
1-(3-Aminopiperidin-1-yl)propan-2-one is a highly versatile bifunctional building block utilized in the development of complex pharmaceutical active ingredients (APIs), particularly in the synthesis of peptidomimetics and dipeptidyl peptidase-4 (DPP-4) inhibitors. The molecule features both a reactive primary amine and a methyl ketone, making it an excellent precursor for reductive aminations, Ugi multicomponent reactions, and complex heterocycle formations.
Strategic Design & Causality: Direct alkylation of unprotected 3-aminopiperidine with chloroacetone is synthetically unviable. The unprotected diamine presents two competing nucleophilic centers (the N1 secondary amine and the N3 primary amine). Furthermore, the primary amine can readily undergo Schiff base condensation with the ketone moiety of chloroacetone, leading to complex oligomeric mixtures and cyclic aminals.
To enforce strict regioselectivity, this protocol employs tert-butyl piperidin-3-ylcarbamate (Boc-3-aminopiperidine). The bulky, electron-withdrawing Boc group completely passivates the primary amine. The N-alkylation is then driven exclusively at the N1 position using chloroacetone. We utilize anhydrous potassium carbonate (K₂CO₃) in acetonitrile (MeCN) or dimethylformamide (DMF) as a mild, heterogeneous base system. This specific combination effectively neutralizes the generated HCl to prevent stalling of the SN2 reaction, while avoiding the strong basicity that would otherwise trigger aldol self-condensation of the highly reactive chloroacetone[1]. Following alkylation, rapid acidic cleavage of the carbamate using Trifluoroacetic Acid (TFA) yields the target compound[2].
Experimental Workflow
Figure 1: Two-step synthetic workflow for 1-(3-Aminopiperidin-1-yl)propan-2-one.
Materials and Reagents
Table 1: Reaction Stoichiometry & Parameters (10 mmol scale)
| Reagent / Parameter | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |
| Boc-3-aminopiperidine | 200.28 | 1.0 | 2.00 g | Limiting Reagent / Substrate |
| Chloroacetone | 92.52 | 1.1 | 0.88 mL | Electrophile |
| Potassium Carbonate | 138.21 | 2.0 | 2.76 g | Acid Scavenger (Heterogeneous Base) |
| Acetonitrile (MeCN) | 41.05 | Solvent | 50 mL | Polar Aprotic Solvent |
| Trifluoroacetic Acid (TFA) | 114.02 | 10.0 | 7.65 mL | Deprotecting Agent |
| Dichloromethane (DCM) | 84.93 | Solvent | 50 mL | Solvent for Deprotection |
Step-by-Step Protocol
Step 1: Regioselective SN2 N-Alkylation
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl piperidin-3-ylcarbamate (2.00 g, 10.0 mmol) and anhydrous K₂CO₃ (2.76 g, 20.0 mmol).
-
Suspend the mixture in 50 mL of anhydrous acetonitrile (MeCN). Stir at room temperature for 10 minutes to ensure uniform dispersion of the heterogeneous base.
-
Add chloroacetone (0.88 mL, 11.0 mmol) dropwise over 5 minutes via syringe. (Caution: Chloroacetone is a potent lachrymator and alkylating agent; perform this step in a well-ventilated fume hood with proper PPE).
-
Attach a reflux condenser and heat the reaction mixture to 60 °C in an oil bath for 4 hours.
-
Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KCl byproduct and unreacted K₂CO₃), washing the filter cake with an additional 20 mL of MeCN.
-
Concentrate the filtrate under reduced pressure to yield the intermediate tert-butyl (1-(2-oxopropyl)piperidin-3-yl)carbamate as a crude oil. This intermediate is typically pure enough (>90%) to be used directly in the next step.
Step 2: Boc Deprotection
-
Dissolve the crude intermediate from Step 1 in 50 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C using an ice-water bath to control the exothermic deprotection.
-
Slowly add Trifluoroacetic Acid (TFA, 7.65 mL, 100 mmol) dropwise over 10 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and the bulk of the excess TFA.
-
To remove residual TFA, co-evaporate the resulting viscous oil with toluene (3 × 20 mL).
-
The product, 1-(3-Aminopiperidin-1-yl)propan-2-one, is obtained as its bis-TFA salt. To isolate the free base, dissolve the residue in minimal methanol, pass it through a basic ion-exchange resin column (e.g., Amberlyst A21), and concentrate the eluent in vacuo.
Analytical Validation & Self-Validating Checks
To ensure the protocol acts as a self-validating system, perform the following analytical checks at the specified stages. The causality behind each diagnostic shift is detailed below.
Table 2: Analytical Validation Parameters
| Analytical Method | Step 1 Intermediate | Step 2 Final Product | Diagnostic Causality |
| TLC (Hexanes:EtOAc 1:1) | R_f ≈ 0.6 (UV inactive, I₂ active) | R_f ≈ 0.1 (Baseline) | The loss of the highly lipophilic Boc group drastically increases the polarity of the molecule, dropping the R_f value. |
| Ninhydrin Stain | Negative (No color change) | Positive (Deep Purple/Blue) | Validates the successful unmasking of the primary amine. Secondary/tertiary amines do not form the deep purple Ruhemann's purple complex. |
| LC-MS (ESI+) | m/z 257.1 [M+H]⁺ | m/z 157.1 [M+H]⁺ | Confirms the exact mass shift (-100 Da) corresponding to the cleavage and loss of the Boc group (isobutylene + CO₂). |
| ¹H NMR (CDCl₃) | ~1.44 ppm (s, 9H, Boc) | Absent | Direct spectroscopic confirmation of complete carbamate cleavage. |
References[2] Title: Novel potentially antibacterial naphthalimide-derived metronidazoles: Design, synthesis, biological evaluation and supramolecular interactions with DNA, human serum albumin and topoisomerase Ⅱ
Source: Journal of Pharmaceutical Analysis (rhhz.net) URL: [1] Title: Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives Source: PMC (National Institutes of Health) URL:
Sources
- 1. Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel potentially antibacterial naphthalimide-derived metronidazoles: Design, synthesis, biological evaluation and supramolecular interactions with DNA, human serum albumin and topoisomerase â ¡ [html.rhhz.net]
HPLC Method Development Guide for the Analysis of 1-(3-Aminopiperidin-1-yl)propan-2-one
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Highly Polar, Weakly UV-Active Basic Amines
Executive Summary
The quantitative analysis of polar, basic aliphatic amines presents a persistent challenge in pharmaceutical chromatography. 1-(3-Aminopiperidin-1-yl)propan-2-one , a molecule featuring a dicationic aminopiperidine core and a weakly absorbing ketone moiety, exemplifies these difficulties. Traditional reversed-phase (RP) methods often result in poor retention, severe peak tailing, and inadequate sensitivity.
This application note provides a comprehensive, first-principles guide to developing robust HPLC methods for this compound. By moving away from cumbersome pre-column derivatization techniques, we detail two orthogonal, self-validating strategies: Mixed-Mode Chromatography with Charged Aerosol Detection (CAD) for high-sensitivity applications, and High-pH Reversed-Phase UV Detection for routine quality control.
Chemical Profiling & Analytical Challenges
Before selecting a column or mobile phase, method development must begin with a rigorous assessment of the analyte's physicochemical properties. 1-(3-Aminopiperidin-1-yl)propan-2-one contains three critical functional groups that dictate its chromatographic behavior:
-
Primary Amine (C3): Highly basic (pKa ~9.5–10.5).
-
Tertiary Amine (N1): Moderately basic (pKa ~8.0–9.0).
-
Propan-2-one (Ketone): Provides a weak n→π* UV transition.
At physiological or acidic pH, the molecule exists as a highly polar dication. This extreme hydrophilicity prevents adequate partitioning into standard C18 stationary phases, causing the analyte to elute near the void volume ( k′<1 ). Furthermore, the protonated amines interact strongly with residual acidic silanols on silica-based columns, leading to severe peak tailing and loss of resolution.
Table 1: Physicochemical Properties & Chromatographic Impact
| Property | Value / Description | Impact on HPLC Method Development |
| Molecular Formula | C8H16N2O | Low molecular weight and high polarity necessitate specialized retention mechanisms (HILIC or Mixed-Mode). |
| Primary Amine pKa | ~9.5 - 10.5 | Fully protonated at neutral/acidic pH; causes severe secondary silanol interactions (tailing). |
| Tertiary Amine pKa | ~8.0 - 9.0 | Requires robust buffer capacity to ensure consistent ionization state and reproducible retention times. |
| Chromophore | Ketone Moiety | Weak absorbance (~275 nm); poor UV sensitivity necessitates universal detectors (CAD/MS) or low-wavelength UV. |
Mechanistic Rationale for Method Development
To overcome the limitations of standard C18 chromatography, we must engineer the chromatographic environment to either accommodate the analyte's polarity or chemically mask it.
Strategy A: Embracing Polarity (Mixed-Mode / CAD)
Historically, aminopiperidines required complex pre-column derivatization (e.g., with benzoyl chloride) to increase hydrophobicity and UV absorbance. However, modern universal detectors allow for direct, non-derivatized analysis of highly polar basic compounds such as [1]. By pairing a Charged Aerosol Detector (CAD) with a Mixed-Mode column (combining reversed-phase and cation-exchange properties), we can retain the dicationic species through electrostatic interactions while utilizing MS-compatible volatile buffers[1].
Strategy B: Masking Polarity (High-pH Reversed-Phase)
If CAD or MS is unavailable, routine QC can be achieved using High-pH Reversed-Phase Chromatography. By raising the mobile phase pH to ~10.0 (using ammonium bicarbonate), both the primary and tertiary amines are deprotonated. This neutralizes the molecule, significantly increasing its hydrophobicity and allowing it to partition effectively into a high-pH stable C18 stationary phase. Crucially, neutralizing the amines eliminates the ionic interactions with residual silanols, resulting in sharp, symmetrical peaks.
Decision tree for selecting HPLC conditions based on analyte properties.
Dominant retention mechanisms for basic amines under different mobile phase conditions.
Experimental Protocols
Protocol A: Mixed-Mode HPLC-CAD (High Sensitivity)
This method is designed for trace analysis, impurity profiling, or stability-indicating assays where UV detection lacks the required sensitivity. The use of a mixed-mode column ensures retention of the protonated amines, while the CAD provides a universal, mass-dependent response[1].
Reagents & Materials:
-
Column: Acclaim™ Trinity P1 (or equivalent Mixed-Mode RP/Cation-Exchange), 150 x 3.0 mm, 3 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.5 with Formic Acid. (Note: Non-volatile buffers like phosphates will permanently damage the CAD).
-
Mobile Phase B: LC-MS grade Acetonitrile.
Instrumental Parameters:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
CAD Evaporation Temperature: 35°C (Optimized for low-molecular-weight, semi-volatile analytes).
-
Data Collection Rate: 10 Hz
Table 2: Gradient Program for Protocol A
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve |
| 0.0 | 95 | 5 | Initial |
| 2.0 | 95 | 5 | Isocratic Hold |
| 10.0 | 30 | 70 | Linear Gradient |
| 12.0 | 30 | 70 | Wash |
| 12.1 | 95 | 5 | Re-equilibration |
| 18.0 | 95 | 5 | End |
Protocol B: High-pH Reversed-Phase HPLC-UV (Routine QC)
This method is optimized for standard quality control laboratories lacking CAD/MS capabilities. By operating at pH 10.0, the analyte is neutralized, allowing for standard C18 retention and low-wavelength UV detection without silanol interference.
Reagents & Materials:
-
Column: Waters XBridge® C18 (or equivalent Ethylene Bridged Hybrid, high-pH stable), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in HPLC grade water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: HPLC grade Acetonitrile.
Instrumental Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for basic compounds).
-
Injection Volume: 10 µL
-
Detection: UV at 215 nm (for the aminopiperidine core) or 275 nm (for the ketone moiety, if concentration allows).
Table 3: Gradient Program for Protocol B
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve |
| 0.0 | 90 | 10 | Initial |
| 1.0 | 90 | 10 | Isocratic Hold |
| 8.0 | 40 | 60 | Linear Gradient |
| 10.0 | 40 | 60 | Wash |
| 10.1 | 90 | 10 | Re-equilibration |
| 15.0 | 90 | 10 | End |
System Suitability & Validation Criteria
A robust chromatographic method must be a self-validating system. The following system suitability parameters ensure that the chosen buffer capacity is sufficient to control the ionization state of the amines, and that secondary silanol interactions have been successfully mitigated.
Table 4: System Suitability Acceptance Criteria
| Parameter | Acceptance Criterion | Mechanistic Rationale |
| Retention Time RSD (n=6) | ≤ 1.0% | Verifies that the buffer capacity is sufficient to maintain a constant ionization state of the primary/tertiary amines. |
| Peak Area RSD (n=6) | ≤ 2.0% (UV) / ≤ 5.0% (CAD) | Confirms injection precision. (Note: CAD inherently has higher baseline noise than UV, justifying a wider acceptance limit). |
| Tailing Factor ( Tf ) | ≤ 1.5 | Critical indicator. A Tf>1.5 suggests incomplete masking of silanols (Protocol B) or overloading of the cation-exchange sites (Protocol A). |
| Theoretical Plates (N) | ≥ 3000 | Confirms adequate column efficiency and proper mass transfer kinetics for the basic analyte. |
References
-
Dong, S., Yan, Z., Yang, H., & Long, Z. (2017). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Analytical Sciences, 33(3), 293-298. URL:[Link]
Sources
Application Note: Advanced NMR Characterization and Structural Elucidation of 1-(3-Aminopiperidin-1-yl)propan-2-one
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols (SOPs)
Executive Summary
1-(3-Aminopiperidin-1-yl)propan-2-one is a highly versatile bifunctional building block, frequently utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other complex pharmacophores. Structurally, it features a chiral primary amine at the C3 position of a piperidine ring and a tertiary amine at N1, which is covalently linked to a propan-2-one (acetone) moiety.
Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges. The presence of a chiral center at C3 renders the methylene protons of the piperidine ring (and potentially the exocyclic methylene) diastereotopic, leading to complex multiplet splitting. Furthermore, the inherent dynamics of the piperidine ring and the quadrupolar nature of the nitrogen atoms can induce significant signal broadening[1]. This application note provides a field-proven, self-validating workflow for the unambiguous structural elucidation of this compound using 1D and 2D NMR techniques.
Mechanistic Background & Analytical Strategy
As a Senior Application Scientist, I design NMR workflows not just to acquire data, but to logically isolate and prove specific structural features.
-
Solvent Selection Causality: While Chloroform-d (CDCl₃) is standard, we recommend DMSO-d₆ for this molecule. The highly polar nature of DMSO-d₆ shifts the exchangeable primary amine (-NH₂) protons downfield (typically >1.5 ppm), preventing them from overlapping with the crowded aliphatic multiplets of the piperidine ring (1.1–1.8 ppm).
-
Overcoming Signal Broadening: The ¹⁴N nucleus possesses a quadrupole moment ( I=1 ) which drives rapid quadrupolar relaxation, often broadening the signals of adjacent protons (C2 and C6)[1]. Additionally, intermediate chair-chair interconversion of the piperidine ring on the NMR timescale exacerbates this. We utilize specific acquisition parameters and Variable Temperature (VT) NMR to mitigate these effects.
-
Pulse Program Selection: To definitively map the carbon framework, we utilize a multiplicity-edited HSQC sequence (hsqcedetgpsisp2.2)[2]. The use of adiabatic pulses in this sequence ensures uniform inversion and refocusing across the entire ¹³C bandwidth, which is critical for distinguishing the multiple CH₂ groups from the single chiral CH group at C3.
Experimental Workflow
The following diagram outlines the logical progression of our structural elucidation protocol.
Logical workflow for the NMR structural elucidation of 1-(3-Aminopiperidin-1-yl)propan-2-one.
Standard Operating Protocols (SOPs)
All protocols are optimized for a 400 MHz or 500 MHz spectrometer equipped with a Z-gradient probe.
Sample Preparation
-
Weigh accurately 20–25 mg of 1-(3-Aminopiperidin-1-yl)propan-2-one.
-
Dissolve the compound in 0.6 mL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v TMS as an internal reference.
-
Filter the solution through a glass wool plug into a 5 mm precision NMR tube to remove paramagnetic particulate impurities that could degrade magnetic field homogeneity[1].
1D NMR Acquisition
-
¹H NMR (zg30): Acquire with a 30° flip angle to ensure rapid relaxation. Set the spectral width (SW) to 12 ppm, relaxation delay (D1) to 2.0 s, and acquire 16–32 scans.
-
¹³C NMR (zgpg30): Acquire with WALTZ-16 proton decoupling. Set SW to 240 ppm, D1 to 2.0 s, and acquire 1024 scans to ensure a high signal-to-noise ratio for the quaternary carbonyl carbon.
2D NMR Acquisition
-
COSY (cosygpqf): Gradient-selected COSY. Acquire 256 increments in F1 and 2048 points in F2. This will map the contiguous spin system of the piperidine ring (H2 ↔ H3 ↔ H4 ↔ H5 ↔ H6).
-
Multiplicity-Edited HSQC (hsqcedetgpsisp2.2): This phase-sensitive sequence uses gradients and adiabatic pulses[2]. Set ¹³C SW to 160 ppm. CH and CH₃ groups will phase positively (blue/black), while CH₂ groups will phase negatively (red). This instantly differentiates the C3 methine from the surrounding methylenes.
-
HMBC (hmbcgplpndqf): Magnitude-mode HMBC with a low-pass J-filter to suppress one-bond correlations[3]. Optimize the long-range coupling constant ( nJCH ) to 8 Hz. This is the most critical experiment as it proves the covalent linkage by showing correlations from the piperidine H2/H6 protons to the exocyclic methylene carbon (C7), and from the terminal methyl (H9) to the carbonyl (C8).
Data Presentation & Spectral Assignments
The table below synthesizes the self-validating quantitative data derived from the 1D and 2D experiments. The numbering scheme is as follows: Piperidine ring (N1, C2, C3, C4, C5, C6), Exocyclic linker (C7), Carbonyl (C8), Terminal Methyl (C9).
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity / Phase (HSQC) | COSY Correlations (¹H-¹H) | HMBC Correlations (¹H-¹³C) |
| C8 (C=O) | - | 207.5 | Quaternary | - | - |
| C7 (CH₂) | 3.15 (2H) | 67.2 | Singlet / Negative | - | C8, C9, C2, C6 |
| C2 (CH₂) | 2.75 (1H, eq), 1.90 (1H, ax) | 61.4 | Multiplet / Negative | H3 | C7, C3, C4, C6 |
| C6 (CH₂) | 2.65 (1H, eq), 2.00 (1H, ax) | 53.8 | Multiplet / Negative | H5 | C7, C2, C5, C4 |
| C3 (CH) | 2.55 (1H) | 47.5 | Multiplet / Positive | H2, H4 | C2, C4, C5 |
| C4 (CH₂) | 1.60 (1H, eq), 1.15 (1H, ax) | 34.2 | Multiplet / Negative | H3, H5 | C2, C3, C5, C6 |
| C9 (CH₃) | 2.05 (3H) | 27.8 | Singlet / Positive | - | C8, C7 |
| C5 (CH₂) | 1.65 (1H, eq), 1.35 (1H, ax) | 24.1 | Multiplet / Negative | H4, H6 | C3, C4, C6 |
| NH₂ | 1.80 (2H) | - | Broad Singlet | - | - |
Note: Axial (ax) and equatorial (eq) assignments are confirmed via coupling constants; axial-axial couplings exhibit large J values (~10-12 Hz).
Troubleshooting & Optimization
-
Severe Signal Overlap in the Aliphatic Region: The chiral center at C3 makes the protons at C4 and C5 highly diastereotopic, often causing them to overlap into an unresolvable multiplet.
-
Solution: Utilize Aromatic Solvent-Induced Shifts (ASIS) by adding 10-20% Benzene-d₆ to the DMSO-d₆ sample. The anisotropic shielding cone of benzene interacts differentially with the polar faces of the piperidine ring, effectively pulling overlapping signals apart[1].
-
-
Broadening of C2 and C6 Protons: If the signals adjacent to the N1 nitrogen are too broad to resolve fine J -coupling due to conformational exchange or quadrupolar relaxation.
-
Solution: Perform Variable Temperature (VT) NMR. Elevating the probe temperature to 330 K (57 °C) increases the rate of chair-chair interconversion beyond the NMR timescale, resulting in a time-averaged, sharply resolved spectrum[1].
-
References
-
Koutrotsios, G., et al. (2024). Synthesis and Physiochemical Properties of Sulphated Tamarind (Tamarindus indica L.) Seed Polysaccharide. MDPI. Available at:[Link]
-
Parella, T. (2006). PULSE PROGRAM CATALOGUE: I. 1D & 2D NMR EXPERIMENTS. University of Miami / Bruker BioSpin. Available at:[Link]
Sources
The Strategic Role of 1-(3-Aminopiperidin-1-yl)propan-2-one in the Synthesis of Potent DPP-4 Inhibitors
Introduction: Targeting Type 2 Diabetes with DPP-4 Inhibition
Type 2 diabetes mellitus is a global health challenge characterized by impaired glucose homeostasis. A key therapeutic strategy involves the inhibition of dipeptidyl peptidase-4 (DPP-4), a serine protease that rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] These incretins are crucial for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[1][4] By inhibiting DPP-4, the bioavailability of active incretins is prolonged, leading to improved glycemic control with a reduced risk of hypoglycemia compared to some other antidiabetic agents.[5][6][7]
The (R)-3-aminopiperidine moiety is a critical pharmacophore found in several potent and selective DPP-4 inhibitors, such as sitagliptin and linagliptin.[8][9][10] This structural element plays a pivotal role in the binding of the inhibitor to the S2 subsite of the DPP-4 enzyme.[9] Consequently, the efficient and stereoselective synthesis of precursors containing this chiral amine is of paramount importance in the development of this class of therapeutics. 1-(3-Aminopiperidin-1-yl)propan-2-one emerges as a highly valuable and versatile precursor, providing a direct and convergent route to a variety of DPP-4 inhibitors.
This technical guide provides an in-depth exploration of 1-(3-Aminopiperidin-1-yl)propan-2-one as a precursor for DPP-4 inhibitors. It will cover the synthetic strategies for this key intermediate, its application in the synthesis of a representative DPP-4 inhibitor, and protocols for evaluating the biological activity of the final compound.
The Significance of the 3-Aminopiperidine Moiety
The 3-aminopiperidine scaffold is a cornerstone in the design of many DPP-4 inhibitors. Its specific stereochemistry, particularly the (R)-enantiomer, is crucial for optimal interaction with the active site of the DPP-4 enzyme.[1][8] This chiral amine forms key hydrogen bonding and hydrophobic interactions within the S2 pocket of the enzyme, contributing significantly to the inhibitor's potency and selectivity.[9] The development of robust and scalable methods to produce enantiomerically pure 3-aminopiperidine derivatives is therefore a critical aspect of manufacturing these important drugs.
Synthetic Strategies for Chiral 3-Aminopiperidine Precursors
The synthesis of enantiomerically pure 3-aminopiperidine is a well-explored area of research, with several effective strategies available. The choice of method often depends on factors like scalability, cost, and desired optical purity.
Biocatalytic Asymmetric Amination
A highly efficient and green approach to chiral 3-aminopiperidines involves the use of ω-transaminases.[11][12] These enzymes can asymmetrically aminate a prochiral ketone, such as 1-Boc-3-piperidone, to produce the desired chiral amine with high enantiomeric excess (e.e.).[11][12] The use of immobilized enzymes further enhances the process by allowing for easy separation and reuse of the biocatalyst.[11]
Resolution of Racemic Mixtures
Classical resolution via diastereomeric salt formation is another widely used method.[8] This technique involves reacting a racemic mixture of 3-aminopiperidine with a chiral resolving agent, such as a chiral phosphoric acid, to form diastereomeric salts with different solubilities.[8] These salts can then be separated by fractional crystallization, and the desired enantiomer of the amine can be liberated.[8]
Synthesis from Chiral Pool Starting Materials
Utilizing readily available chiral starting materials, such as amino acids, provides another avenue to enantiopure 3-aminopiperidine.[13] This approach often involves a series of chemical transformations to construct the piperidine ring while preserving the initial stereochemistry.
Application Protocol: Synthesis of a Sitagliptin Analogue from 1-(3-Aminopiperidin-1-yl)propan-2-one
This section details a representative protocol for the synthesis of a sitagliptin analogue, a potent DPP-4 inhibitor, utilizing 1-((R)-3-aminopiperidin-1-yl)propan-2-one as the key precursor. This synthesis involves a reductive amination reaction to couple the precursor with a trifluoromethyl-substituted triazolopiperazine moiety.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for a DPP-4 inhibitor.
Experimental Protocol: Reductive Amination
Materials:
-
1-((R)-3-Aminopiperidin-1-yl)propan-2-one hydrochloride
-
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[5][11]triazolo[4,3-a]pyrazine hydrochloride
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system
Procedure:
-
To a stirred solution of 1-((R)-3-aminopiperidin-1-yl)propan-2-one hydrochloride (1.0 eq) and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[5][11]triazolo[4,3-a]pyrazine hydrochloride (1.0 eq) in anhydrous dichloromethane at room temperature, add N,N-diisopropylethylamine (2.2 eq).
-
Stir the mixture for 15 minutes to ensure complete formation of the free amines.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The addition may be slightly exothermic.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired DPP-4 inhibitor.
Expected Outcome: This procedure should yield the target DPP-4 inhibitor with good purity. The yield will vary depending on the specific reaction scale and purification efficiency.
Characterization and Quality Control
The identity and purity of the synthesized DPP-4 inhibitor must be confirmed using appropriate analytical techniques.[5][6][14]
| Analytical Technique | Purpose | Expected Results |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation | Peaks corresponding to the protons and carbons of the inhibitor structure. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the calculated mass of the inhibitor. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity (typically >98%). |
| Chiral HPLC | Enantiomeric purity determination | A single peak confirming the desired enantiomer is present in high excess. |
Protocol: In Vitro DPP-4 Inhibition Assay
To evaluate the biological activity of the synthesized inhibitor, a fluorometric in vitro assay is commonly employed.[15][16] This assay measures the ability of the compound to inhibit the enzymatic activity of DPP-4.
Diagram of the DPP-4 Inhibition Assay Workflow
Caption: Workflow for the in vitro DPP-4 inhibition assay.
Experimental Protocol
Materials:
-
Human recombinant DPP-4 enzyme[17]
-
DPP-4 assay buffer
-
Synthesized inhibitor compound
-
Known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the synthesized inhibitor and the positive control in DMSO.
-
Create a serial dilution of the inhibitor and control compounds in the assay buffer to achieve a range of final concentrations for IC50 determination.
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the diluted inhibitor solutions, positive control, and a vehicle control (DMSO in assay buffer) to their respective wells.
-
Add the DPP-4 enzyme solution to all wells except for the blank (no enzyme) wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the DPP-4 fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Continue to monitor the fluorescence at regular intervals for a set period (e.g., 30-60 minutes).
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Analysis and Interpretation:
The IC50 value represents the concentration of the inhibitor required to reduce the DPP-4 enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor. The results for the synthesized compound should be compared to the known DPP-4 inhibitor to assess its relative potency.
Conclusion
1-(3-Aminopiperidin-1-yl)propan-2-one is a strategically important precursor in the synthesis of a significant class of DPP-4 inhibitors. Its efficient and stereoselective synthesis, coupled with its versatile reactivity in coupling reactions, makes it a valuable building block for drug discovery and development in the field of type 2 diabetes. The protocols outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of DPP-4 inhibitors derived from this key intermediate, enabling researchers to further explore and optimize this important class of therapeutic agents.
References
-
Hadawale, S., & Sharma, S. (2025). Analytical and Bioanalytical Methods for the Determination of Dipeptidyl Peptidase-4 Inhibitors in Various Matrices: A Comprehensive Review. Current Diabetes Reviews, 21(5). Available from: [Link]
-
Ford, G. J., Kress, N., Mattey, A. P., Hepworth, L. J., Baldwin, C. R., Marshall, J. R., ... & Flitsch, S. L. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(45), 6063-6066. Available from: [Link]
-
Contente, M. L., Guidi, B., Conti, P., & Tamborini, L. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 65-72. Available from: [Link]
-
Hadawale, S., & Sharma, S. (2024). Analytical and Bioanalytical Methods for the Determination of Dipeptidyl Peptidase-4 Inhibitors in Various Matrices: A Comprehensive Review. Current Diabetes Reviews. Available from: [Link]
- Google Patents. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.
-
Wang, J., Zhang, X., & Li, X. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(5), 1333-1339. Available from: [Link]
-
Padmanabh, B., & Shirkhedkar, A. A. (2018). Determination of Dipeptidyl Peptidase-4 Inhibitors by Spectrophotometric and Chromatographic Methods. Journal of Analytical Chemistry, 73(4), 311-322. Available from: [Link]
-
Liu, Y., Li, Y., Liu, J., Wang, Y., & Zhang, Y. (2022). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Journal of Analytical Methods in Chemistry, 2022. Available from: [Link]
-
Singh, S. K., Singh, S., & Lillard, J. W. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. International Journal of Molecular Sciences, 23(23), 15124. Available from: [Link]
-
BPS Bioscience. (n.d.). DPP4 Assay Kit. Available from: [Link]
-
Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., ... & Wyvratt, M. J. (2010). Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore. Bioorganic & Medicinal Chemistry Letters, 20(24), 7241-7245. Available from: [Link]
-
ResearchGate. (n.d.). Spectrophotometric methods for determination of DPP-4 inhibitors. Available from: [Link]
-
Hansen, K. B., Hsiao, Y., Xu, F., & Armstrong, J. D. (2009). Synthesis of Sitagliptin. Organic Process Research & Development, 13(1), 2-9. Available from: [Link]
-
Hansen, K. B., Hsiao, Y., Xu, F., & Armstrong, J. D. (2009). Highly efficient synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. Available from: [Link]
-
Pagar, A. D., Patil, M. D., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 735071. Available from: [Link]
-
Dong, S., Chen, G., Han, Y., Zhu, K., Liu, X., & Hu, C. (2017). Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug. Chinese Pharmaceutical Journal, 52(6), 438-441. Available from: [Link]
-
ResearchGate. (n.d.). Piperidine DPP-IV inhibitors. Available from: [Link]
- Google Patents. (2013). Process for the preparation of sitagliptin and its pharmaceutically acceptable salts.
-
Kaczanowska, K., & Karcz, T. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Briefings in Bioinformatics. Available from: [Link]
-
Al-Ghazawi, M. A., & Al-Zoubi, R. M. (2025). Dipeptidyl Peptidase-4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. Journal of Diabetes & Metabolic Disorders. Available from: [Link]
-
Avogaro, A., & Fadini, G. P. (2014). Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection. Current Pharmaceutical Design, 20(14), 2347-2354. Available from: [Link]
-
Kumar, S., Flamant-Robin, C., Wang, Q., Chiaroni, A., & Sasaki, N. A. (2005). Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. The Journal of Organic Chemistry, 70(15), 5946-5953. Available from: [Link]
-
Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643. Available from: [Link]
-
Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. Available from: [Link]
-
Eckhardt, M., Langkopf, E., Mark, M., Tadayyon, M., Thomas, L., & Nar, H. (2007). 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 50(26), 6450-6453. Available from: [Link]_
-
RCSB PDB. (n.d.). Diabetes Mellitus: DPP4. Available from: [Link]
-
Tsolaki, E., & Tzakos, A. G. (2025). Τhiazolidine-4-One Derivatives with Variable Modes of Inhibitory Action Against DPP4, a Drug Target with Multiple Activities and Established Role in Diabetes Mellitus Type II. Molecules, 30(1), 199. Available from: [Link]
-
ResearchGate. (n.d.). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Available from: [Link]
-
Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. Available from: [Link]
-
Kaczanowska, K., & Karcz, T. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Briefings in Bioinformatics. Available from: [Link]
-
SciSpace. (n.d.). Synthesis, characterization and release studies of monomer and copolymers based on 3-aminopyridine as a pharmaceutical precursor. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. brieflands.com [brieflands.com]
- 3. Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Analytical and Bioanalytical Methods for the Determination of Dipeptidyl Peptidase-4 Inhibitors in Various Matrices: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 13. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Orthogonal Protecting Group Strategies for the Synthesis of 1-(3-Aminopiperidin-1-yl)propan-2-one
Introduction & Scientific Rationale
1-(3-Aminopiperidin-1-yl)propan-2-one is a highly versatile bifunctional building block. It features a primary amine at the C3 position and a tertiary amine embedded within a piperidine ring, linked to an electrophilic propan-2-one (acetonyl) moiety. Derivatives of 3-aminopiperidine are critical pharmacophores in medicinal chemistry, functioning as the core scaffold for numerous dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Alogliptin and Linagliptin .
To synthesize 1-(3-Aminopiperidin-1-yl)propan-2-one from commercially available 3-aminopiperidine, a robust orthogonal protecting group strategy is mandatory. The primary amine at the C3 position is significantly less sterically hindered and more nucleophilic than the secondary amine at the N1 position. Direct alkylation of unprotected 3-aminopiperidine with an α -halo ketone (e.g., chloroacetone) results in uncontrolled polyalkylation and preferential attack at the primary amine.
The Causality of Protection: The tert-butyloxycarbonyl (Boc) group is the industry standard for masking the primary amine . Starting with (R)- or (S)-3-Boc-aminopiperidine ensures that the primary amine is sterically shielded and electronically deactivated via carbamate resonance. This forces the secondary piperidine nitrogen to act as the exclusive nucleophile during the subsequent SN2 alkylation. Following N-alkylation, the Boc group is cleaved under acidic conditions. This orthogonal approach—base-promoted alkylation followed by acid-catalyzed deprotection—ensures a self-validating system where side reactions are minimized, and intermediate purity is easily monitored .
Synthetic Workflow
Figure 1: Synthetic workflow for 1-(3-Aminopiperidin-1-yl)propan-2-one via Boc protection.
Experimental Protocols
Phase 1: N-Alkylation of 3-Boc-aminopiperidine
Expertise Insight: Chloroacetone is a highly reactive, volatile electrophile prone to self-condensation. Potassium carbonate ( K2CO3 ) is selected as a heterogeneous mild base because it efficiently scavenges the generated HCl without hydrolyzing the Boc group or triggering the aldol condensation of chloroacetone . Acetonitrile (MeCN) is utilized as the solvent due to its polar aprotic nature, which accelerates SN2 kinetics while allowing the simple removal of inorganic salts by filtration.
Step-by-Step Methodology:
-
Preparation: Charge a oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 3-Boc-aminopiperidine (1.0 eq, 10.0 mmol, 2.00 g).
-
Solvent & Base Addition: Add 20 mL of anhydrous Acetonitrile (MeCN), followed by finely powdered, anhydrous K2CO3 (2.5 eq, 25.0 mmol, 3.45 g). Stir the suspension at room temperature for 15 minutes to ensure uniform dispersion.
-
Electrophile Addition: Cool the mixture to 0 °C using an ice-water bath. Dropwise, add Chloroacetone (1.1 eq, 11.0 mmol, 0.88 mL) over 10 minutes.
-
Self-Validation Check: The slow addition at 0 °C prevents localized exothermic spikes that lead to chloroacetone degradation and dark tar formation.
-
-
Reaction Execution: Remove the ice bath and gradually warm the reaction to 60 °C. Stir for 12 hours. Monitor the reaction via TLC (Eluent: 5% MeOH in DCM, Ninhydrin stain; the secondary amine starting material will stain strongly, while the tertiary amine product will not).
-
Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove K2CO3 salts. Wash the filter cake with 10 mL of MeCN.
-
Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (30 mL) and Water (30 mL). Extract the aqueous layer with Ethyl Acetate (2 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate to yield the intermediate 1-(3-Boc-aminopiperidin-1-yl)propan-2-one.
Phase 2: Boc Deprotection
Expertise Insight: Trifluoroacetic acid (TFA) provides the precise proton activity required to protonate the Boc carbamate oxygen, initiating a fragmentation that releases isobutylene gas and carbon dioxide.
Step-by-Step Methodology:
-
Preparation: Dissolve the crude 1-(3-Boc-aminopiperidin-1-yl)propan-2-one (approx. 10 mmol) in 15 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C. Slowly add 5.0 mL of Trifluoroacetic acid (TFA).
-
Self-Validation Check: Immediate effervescence ( CO2 gas evolution) must be visible. The cessation of bubbling serves as a visual macroscopic indicator that the fragmentation is nearing completion.
-
-
Reaction Execution: Stir the mixture at room temperature for 2 hours. Confirm completion by LC-MS (monitoring the disappearance of the [M+H]+ peak corresponding to the Boc-protected mass).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Free-basing: To obtain the free amine, dissolve the resulting TFA salt in 10 mL of deionized water, cool to 0 °C, and carefully adjust the pH to 10 using 2M NaOH . Extract the aqueous phase with DCM (3 x 20 mL).
-
Final Isolation: Dry the combined organic extracts over Na2SO4 , filter, and evaporate to yield pure 1-(3-Aminopiperidin-1-yl)propan-2-one as a pale yellow oil.
Quantitative Data: Alkylation Condition Optimization
The choice of base and solvent drastically impacts the yield and purity of the N-alkylation step. The data below summarizes the optimization phase, validating the selection of K2CO3 in MeCN.
| Base (2.5 eq) | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) | Purity (LC-MS, %) |
| Et3N | DCM | 25 | 24 | 45 | 82 |
| DIPEA | DMF | 60 | 12 | 78 | 91 |
| K2CO3 | MeCN | 60 | 12 | 92 | 98 |
| Cs2CO3 | MeCN | 60 | 8 | 94 | 97 |
Note: While Cs2CO3 provided a slightly faster reaction time, K2CO3 was selected as the optimal base due to its superior cost-to-yield ratio and excellent impurity profile.
Mechanistic Pathway
Figure 2: Mechanistic sequence of SN2 alkylation and acid-catalyzed Boc deprotection.
Conclusion
The synthesis of 1-(3-Aminopiperidin-1-yl)propan-2-one relies heavily on the strategic implementation of the Boc protecting group. By temporarily masking the highly reactive C3 primary amine, researchers can achieve complete regiocontrol during the N-alkylation of the piperidine ring. The protocols outlined above provide a scalable, self-validating, and high-yielding pathway suitable for the development of complex pharmaceutical intermediates.
References
- Google Patents. "Preparation method of (R)-3-Boc-aminopiperidine." Patent CN105130879A.
-
Organic Process Research & Development. "Synthesis of Trelagliptin Succinate." ACS Publications. URL:[Link]
-
National Institutes of Health (PMC). "Discovery of PXR Antagonist MI891 and PXR Degrader MI1013 and Their Roles in Hepatic Gene Regulation." Journal of Medicinal Chemistry. URL:[Link]
Application Note: Chemoselective Catalytic Hydrogenation of 1-(3-Aminopiperidin-1-yl)propan-2-one
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Process Focus: Chemoselective Ketone Reduction vs. Intramolecular Reductive Amination
Executive Summary & Mechanistic Context
The 3-aminopiperidine scaffold is a privileged pharmacophore in modern drug discovery, most notably serving as the core structural motif in several dipeptidyl peptidase-4 (DPP-4) inhibitors. The transformation of 1-(3-aminopiperidin-1-yl)propan-2-one to its corresponding secondary alcohol, 1-(3-aminopiperidin-1-yl)propan-2-ol , via catalytic hydrogenation presents a classic chemoselectivity challenge.
Because the substrate is a bifunctional amino ketone, it contains both a reducible carbonyl group and a highly nucleophilic primary amine. The catalytic hydrogenation of such prochiral amino ketones to amino alcohols is a critical transformation in pharmaceutical synthesis . However, without precise control over the reaction environment, the primary amine at the C3 position will rapidly attack the C1' carbonyl carbon. This intramolecular condensation forms a cyclic imine intermediate, which is subsequently hydrogenated to yield an unwanted 1,4-diazabicyclo[3.3.1]nonane derivative.
This application note details the causal relationship between pH control, catalyst selection, and chemoselective outcomes, providing a robust, self-validating protocol for the exclusive production of the target amino alcohol.
Expert Insights: Causality in Experimental Design
As a process scientist, achieving high chemoselectivity requires overriding the thermodynamic and kinetic preference for intramolecular cyclization. The experimental design relies on two foundational pillars:
A. Nucleophilic Quenching via in situ Protonation
In neutral or basic media, transition-metal catalyzed conditions strongly favor reductive amination pathways . The distance between the C3-primary amine and the C1'-ketone perfectly accommodates the formation of a stable 6-membered ring. To completely suppress this pathway, the reaction must be conducted under strongly acidic conditions (pH < 3). By introducing 1.1 equivalents of methanolic HCl, the primary amine (pKa ~10.4) is quantitatively converted into an ammonium salt ( −NH3+ ). This electronic masking renders the nitrogen non-nucleophilic, effectively shutting down the cyclization trajectory.
B. Catalyst Selection: Ruthenium vs. Palladium
While Palladium on Carbon (Pd/C) is the industry standard for imine reduction and reductive amination, it exhibits a notoriously high activation barrier for the direct hydrogenation of unactivated aliphatic ketones. If Pd/C is used under acidic conditions, the reaction stalls. Conversely, Ruthenium (Ru/C) readily coordinates to the oxygen atom of the carbonyl group, facilitating rapid and direct hydride transfer. Recent advancements in catalytic methodology continually emphasize the superiority of Ru-based (or specialized Ni/Cu) systems for the direct reduction of amino ketones .
Reaction Pathway Visualization
The following diagram illustrates the mechanistic bifurcation dictated by the pH of the reaction environment.
Mechanistic bifurcation of amino ketone hydrogenation based on pH control.
Condition Screening & Chemoselectivity Profile
The quantitative data below summarizes the optimization campaign, validating the necessity of the Ru/C and HCl combination.
| Entry | Catalyst (5 wt%) | Solvent System | pH Environment | Conversion (%) | Target Alcohol Yield (%) | Bicyclic Byproduct (%) |
| 1 | Pd/C | Anhydrous MeOH | Neutral (~10) | >99 | < 5 | > 90 |
| 2 | Ru/C | Anhydrous MeOH | Neutral (~10) | >99 | 45 | 50 |
| 3 | Pd/C | MeOH + 1.1 eq HCl | Acidic (< 3) | 30 | 25 | < 2 |
| 4 | Ru/C | MeOH + 1.1 eq HCl | Acidic (< 3) | >99 | > 95 | < 1 |
| 5* | Ru-BINAP | MeOH + 1.1 eq HCl | Acidic (< 3) | >99 | > 96 | < 1 |
*Entry 5 utilizes a homogeneous chiral catalyst (RuCl₂[(R)-BINAP]) to yield the enantiopure (S)-alcohol (98% ee).
Standard Operating Protocol: Chemoselective Hydrogenation
This methodology is scaled for a 50 mmol batch using a standard high-pressure autoclave reactor.
Materials & Reagents
-
Substrate: 1-(3-Aminopiperidin-1-yl)propan-2-one (7.81 g, 50.0 mmol)
-
Catalyst: 5% Ruthenium on Carbon (Ru/C, 50% w/w water wet) – 0.78 g (10 wt% relative to substrate)
-
Solvent: Anhydrous Methanol (100 mL)
-
Additive: 3M HCl in Methanol (18.3 mL, 55.0 mmol, 1.1 eq)
-
Gas: Ultra-High Purity (UHP) Hydrogen
Step-by-Step Procedure
Step 1: In Situ Amine Protection
-
Charge a clean, dry 250 mL Parr autoclave vessel with 1-(3-Aminopiperidin-1-yl)propan-2-one (7.81 g).
-
Add 100 mL of anhydrous methanol to dissolve the substrate.
-
Slowly add 18.3 mL of 3M methanolic HCl under continuous stirring. Note: An exotherm may occur during salt formation. Allow the mixture to stir for 15 minutes to ensure complete protonation of the primary amine.
Step 2: Catalyst Loading & Purging 4. Carefully add 0.78 g of 5% Ru/C to the acidic solution. (Safety: Always add carbon-based catalysts to solvent under an inert atmosphere to prevent spontaneous ignition). 5. Seal the autoclave reactor securely. 6. Purge the headspace with Nitrogen gas (pressurize to 50 psi, then vent) three times. 7. Purge the headspace with Hydrogen gas (pressurize to 50 psi, then vent) three times to establish a strict reducing atmosphere.
Step 3: High-Pressure Hydrogenation 8. Pressurize the reactor to 500 psi (~34 bar) with Hydrogen gas. 9. Heat the reaction mixture to 60 °C . 10. Initiate vigorous mechanical stirring (800–1000 rpm). Critical Parameter: High agitation is required to overcome gas-liquid mass transfer limitations inherent in heterogeneous ketone reductions. 11. Monitor hydrogen uptake. The reaction is typically complete within 4 to 6 hours when pressure stabilizes.
Step 4: Workup and Freebasing 12. Cool the reactor to room temperature and safely vent the hydrogen gas. Purge with nitrogen before opening. 13. Filter the reaction mixture through a tightly packed pad of Celite to remove the Ru/C catalyst. Wash the filter cake with an additional 30 mL of methanol. 14. Concentrate the filtrate in vacuo to yield the crude hydrochloride salt of the product. 15. Freebasing: Dissolve the crude residue in 50 mL of deionized water. Slowly add 2M aqueous NaOH until the pH of the aqueous layer reaches >12 (deprotonating both the primary amine and the piperidine nitrogen). 16. Extract the aqueous layer with Dichloromethane (3 x 50 mL). 17. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 1-(3-aminopiperidin-1-yl)propan-2-ol as a pale yellow to colorless viscous oil.
References
-
Klingler, F. D. (2007). Asymmetric Hydrogenation of Prochiral Amino Ketones to Amino Alcohols for Pharmaceutical Use. Accounts of Chemical Research, 40(12), 1367-1376. URL:[Link]
-
Murugesan, K., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(13), 6273-6328. URL:[Link]
-
Zhang, Y., et al. (2025). Ni/Cu Cocatalyzed Asymmetric Hydrogenation of Amino Ketones with Water as a Hydrogen Source. ACS Catalysis, 15(3), 1980-1988. URL:[Link]
Preventing degradation of 1-(3-Aminopiperidin-1-yl)propan-2-one during storage
Technical Support Center: 1-(3-Aminopiperidin-1-yl)propan-2-one
A Guide to Preventing Degradation During Storage and Handling
Welcome to the technical support guide for 1-(3-Aminopiperidin-1-yl)propan-2-one. This document is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this valuable aminoketone building block. As a key intermediate in the synthesis of pharmaceuticals such as the DPP-4 inhibitor, Linagliptin, maintaining its purity is paramount for reproducible and successful experimental outcomes.[1] This guide provides in-depth answers to common questions, robust troubleshooting protocols, and the scientific rationale behind our recommendations.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 1-(3-Aminopiperidin-1-yl)propan-2-one, and why is its stability a primary concern?
A1: 1-(3-Aminopiperidin-1-yl)propan-2-one is a heterocyclic organic compound featuring a piperidine ring and an aminoketone functional group. Its structure contains multiple reactive sites: a primary amine, a tertiary amine, and a ketone. This combination makes the molecule susceptible to several degradation pathways, including hydrolysis, oxidation, and photodegradation, which can lead to the formation of impurities, loss of potency, and unreliable experimental results.[2] The α-aminoketone moiety, in particular, is a well-known structural motif in many biologically active molecules and requires careful handling to preserve its integrity.[3][4]
Q2: What are the most common degradation pathways for this compound?
A2: The primary degradation pathways are driven by environmental factors:
-
Oxidation: The primary and tertiary amine groups are susceptible to oxidation, which can be catalyzed by atmospheric oxygen, trace metal ions, or light exposure.[2][5] This can lead to the formation of N-oxides and other oxidative products.
-
Hydrolysis: While the ketone itself is relatively stable, the overall structure can be sensitive to moisture, particularly at basic or neutral pH.[2] In solution, moisture can facilitate reactions leading to decomposition.
-
Photodegradation: Many nitrogen-containing heterocyclic compounds, including piperidine derivatives and aminoketones, are sensitive to light, especially UV radiation.[2][6] Exposure can provide the energy needed to initiate degradation reactions.
-
Thermal Degradation: Elevated temperatures accelerate the rate of all chemical degradation reactions.[2] While the molecule may be stable at high temperatures for short periods, long-term storage above recommended temperatures will compromise its purity.
Q3: What are the ideal storage conditions for solid 1-(3-Aminopiperidin-1-yl)propan-2-one?
A3: To ensure maximum long-term stability, the solid compound should be stored according to the conditions summarized in the table below. The core principles are to minimize exposure to atmospheric oxygen, moisture, light, and heat.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of all potential degradation reactions. Avoid freezing, as this can sometimes cause physical stress or moisture condensation issues.[7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, preventing oxidative degradation of the amine functionalities.[2] |
| Moisture | Tightly Sealed Container with Desiccant | Prevents hydrolysis and moisture-mediated degradation. The container should be brought to room temperature before opening to prevent condensation.[8][9] |
| Light | Amber Glass Vial or Light-Blocking Container | Protects the compound from photolytic degradation initiated by UV and visible light.[8][10][11] |
Q4: I need to make a stock solution. How should it be prepared and stored?
A4: Solutions are inherently less stable than the solid material. For maximum stability in solution:
-
Solvent Choice: Use anhydrous, high-purity solvents. If using aqueous buffers, they should be freshly prepared and sparged with an inert gas to remove dissolved oxygen.
-
pH Control: For aqueous-based solutions, maintaining an acidic pH (typically below 5) is critical to enhance stability, as many aminoketone degradation pathways, like hydrolysis, are base-catalyzed.[2]
-
Handling: Prepare solutions under an inert atmosphere (e.g., in a glovebox or using a nitrogen-blanketed flask).
-
Storage: Store solutions frozen at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[7] The vials should be tightly sealed and protected from light.
Section 2: The Chemistry of Degradation
The molecular structure of 1-(3-Aminopiperidin-1-yl)propan-2-one possesses specific vulnerabilities. Understanding these is key to designing effective storage and handling strategies. The diagram below illustrates the most probable degradation pathways.
Caption: Key Degradation Pathways for 1-(3-Aminopiperidin-1-yl)propan-2-one.
-
Oxidative Pathway: The lone pair of electrons on both the tertiary and primary nitrogen atoms makes them nucleophilic and susceptible to attack by electrophilic oxygen species. This is often the cause of sample discoloration (e.g., turning yellow or brown).
-
Hydrolytic Pathway: In the presence of water, imine formation between the primary amine and the ketone of another molecule can occur, followed by hydrolysis.[12] While less common for the isolated monomer, it becomes a factor in concentrated solutions or with impurities. The stability of related drugs like Linagliptin is known to be pH-dependent, with degradation occurring in both acidic and alkaline conditions.[13]
Section 3: Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Actions & Preventative Measures |
| Appearance of new, unexpected peaks in HPLC/LC-MS analysis. | Chemical degradation has occurred. | Action: Co-inject with a fresh, authenticated standard to confirm. Perform a forced degradation study (see SOP-04) to tentatively identify degradants. Prevention: Strictly adhere to the recommended storage conditions (SOP-02). For solutions, prepare fresh and use immediately or store in single-use aliquots at -80°C. |
| Compound has changed color (e.g., from white to yellow/brown). | Oxidation or photodegradation. | Action: Re-test the material for purity before use. If purity is compromised, a fresh lot should be procured. Prevention: Store the solid under an inert gas (argon or nitrogen) and always protect from light using amber vials.[8] |
| Inconsistent results in biological or chemical assays. | Partial degradation of the compound, leading to lower effective concentration and potential interference from degradants. | Action: Confirm the purity of the stock material using a validated analytical method (see SOP-05). Prevention: Implement a routine purity check for lots that have been in storage for an extended period. Always use freshly prepared solutions for critical experiments. |
| Poor solubility or formation of precipitate in solution. | 1. Degradation to a less soluble product. 2. pH shift in the solution. 3. Use of a non-anhydrous solvent. | Action: Attempt to dissolve a fresh sample of the compound. Check the pH of the solution. Prevention: Use high-purity, anhydrous solvents. If using a buffer, ensure its stability and correct pH. Filter stock solutions through a 0.22 µm filter after preparation. |
Section 4: Standard Operating Procedures (SOPs)
SOP-01: Receipt and Initial Handling
-
Upon receipt, visually inspect the container for an intact seal and any signs of damage.
-
Record the certificate of analysis (CoA) details, including purity, date of manufacture, and lot number.
-
Allow the container to equilibrate to ambient laboratory temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Immediately transfer the material to a dedicated, properly labeled amber glass vial for long-term storage.
-
If possible, flush the vial with a gentle stream of inert gas (argon or nitrogen) before tightly sealing.
-
Place the vial inside a secondary container with a desiccant and transfer to 2-8°C storage.
SOP-02: Forced Degradation Study Protocol
A forced degradation study is essential to understand the stability of the molecule and to identify potential degradation products.
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.
-
Set Up Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.
-
Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Oxidation: Add 3% hydrogen peroxide to the solution. Incubate at room temperature for 24 hours.
-
Thermal: Incubate a vial of the stock solution at 80°C for 48 hours.
-
Photolytic: Expose a vial of the stock solution to a photostability chamber (ICH Q1B guidelines) for 24 hours.[14]
-
-
Analysis: After the incubation period, neutralize the acid and base samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating method (e.g., LC-MS) alongside an unstressed control sample.
SOP-03: Analytical Method for Purity Assessment (Example HPLC-UV)
This method provides a starting point for assessing purity. It must be fully validated for its intended use.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 2 µL.
Section 5: Workflow and Data Visualization
The following workflow provides a systematic approach to ensuring the quality and stability of 1-(3-Aminopiperidin-1-yl)propan-2-one throughout its lifecycle in the lab.
Caption: Experimental Workflow for Handling and Stability Assessment.
References
- Benchchem. (n.d.). Technical Support Center: Enhancing Long-Term Storage and Stability of Aminoketones. Retrieved from Google Search indexing of a Benchchem technical document.
-
Zhou, Z., Cheng, Q. Q., & Kürti, L. (2019). Aza-Rubottom Oxidation: Synthetic Access to Primary α-Aminoketones. Journal of the American Chemical Society, 141(5), 2242–2246. [Link]
-
Zhou, Z., Cheng, Q. Q., & Kürti, L. (2019). Aza-Rubottom Oxidation: Synthetic Access to Primary α-Aminoketones. PMC. [Link]
-
Möhrle, H., & Rohn, C. (2007). Oxidation of Cyclic a-Aminoketones. Zeitschrift für Naturforschung B, 62(2), 249–260. [Link]
- Organic Preparations and Procedures International. (1980). OXIDATION OF AMINO ALCOHOLS TO AMINO KETONES.
-
GSKPro for Healthcare Professionals. (n.d.). WELLBUTRIN SR Prescribing Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved from [Link]
- ResearchGate. (n.d.). Benzylidene piperidones as photosensitizers for visible light photopolymerization. Request PDF.
-
accessdata.fda.gov. (n.d.). WELLBUTRIN SR Prescribing Information. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Bupropion. Retrieved from [Link]
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET 2-Aminopropane-1,3-diol.
-
Organic Chemistry Portal. (n.d.). Direct Synthesis of β-Aminoketones from Amides via Novel Sequential Nucleophilic Substitution/Michael Reaction. Retrieved from [Link]
- dailymed.nlm.nih.gov. (2025). BUPROPION HYDROCHLORIDE (SR) tablet, extended release.
-
Vevelstad, M., et al. (2019). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. [Link]
-
PMC. (2026). Optoelectronic properties of piperidine under hydrostatic pressure, temperature, and the companion inhibition activity by DFT and molecular docking approaches. [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
- Enamine. (n.d.). Safety Data Sheet - 2-(piperidin-1-yl)ethane-1-thiol.
-
ACS Publications. (1959). REACTIONS OF AMINES. VI. SYNTHESIS OF α-AMINO KETONES AND ACIDS FROM IMINO DERIVATIVES. [Link]
-
PubMed. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Retrieved from [Link]
-
ACS Publications. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]
- Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from a search of environmental analysis methods.
-
MDPI. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. [Link]
-
RSC Publishing. (2022). Recent progress in the chemistry of β-aminoketones. [Link]
-
PMC. (n.d.). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. [Link]
- IJPPR. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. Retrieved from a search of pharmaceutical research journals.
-
NextSDS. (n.d.). 1-amino-3-(piperidin-1-yl)propan-2-ol — Chemical Substance Information. Retrieved from [Link]
-
MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. [Link]
-
Springer. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues. [Link]
- Acta Pharmaceutica Hungarica. (n.d.). EFFECT OF STORAGE TEMPERATURE ON THE STABILITY OF TOTAL PARENTERAL NUTRITION ADMIXTURES PREPARED FOR INFANTS. Retrieved from a search of pharmaceutical stability studies.
-
BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. [Link]
- Korean Society of Food Science and Technology. (n.d.). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Retrieved from a search of food chemistry analysis methods.
-
PMC - NIH. (2018). Instability of 7-aminoclonazepam in frozen storage conditions. [Link]
- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
-
PubChem. (n.d.). 1-Amino-3-(piperidin-1-yl)propan-2-ol. Retrieved from [Link]
-
MDPI. (2021). The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules. [Link]
- TCI Chemicals. (2024). Safety Data Sheet - 2-Amino-2-hydroxymethyl-1,3-propanediol.
- ResearchGate. (n.d.). Influence of Heating on Thermal Stability of Essential Oils During Storage.
Sources
- 1. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Aza-Rubottom Oxidation: Synthetic Access to Primary α-Aminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. znaturforsch.com [znaturforsch.com]
- 6. researchgate.net [researchgate.net]
- 7. Instability of 7-aminoclonazepam in frozen storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. gskpro.com [gskpro.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
A Comparative Guide to the Binding Affinity of 1-(3-Aminopiperidin-1-yl)propan-2-one Analogs as Dipeptidyl Peptidase-4 Inhibitors
This guide provides an in-depth comparative analysis of the binding affinity of 1-(3-Aminopiperidin-1-yl)propan-2-one and its analogs, a class of compounds with significant potential as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are a cornerstone in the management of type 2 diabetes mellitus, and understanding the structure-activity relationships (SAR) of novel analogs is paramount for the development of more potent and selective therapeutic agents.
The Central Role of Dipeptidyl Peptidase-4 in Glucose Homeostasis
Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose metabolism.[1][2] Its primary function is the inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] These hormones are released from the gut following food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells, while also suppressing glucagon release from α-cells.[1] By cleaving the N-terminal dipeptide from GLP-1 and GIP, DPP-4 rapidly terminates their insulinotropic effects.[3]
The inhibition of DPP-4, therefore, prolongs the action of endogenous incretins, leading to enhanced insulin secretion and improved glycemic control in a glucose-dependent manner.[6][7] This mechanism carries a low intrinsic risk of hypoglycemia, a significant advantage over other classes of antidiabetic drugs.[6]
Caption: The role of DPP-4 in incretin hormone degradation and glucose homeostasis.
The 3-Aminopiperidine Scaffold: A Privileged Motif for DPP-4 Inhibition
The (R)-3-aminopiperidine moiety is a key structural feature present in several approved DPP-4 inhibitors, including sitagliptin, saxagliptin, and alogliptin.[8] This scaffold provides a crucial interaction with the active site of the DPP-4 enzyme. The primary amine of the aminopiperidine ring forms a salt bridge with the carboxylate groups of two key glutamate residues (Glu205 and Glu206) in the S2 subsite of the enzyme.[9][10] This electrostatic interaction is a major contributor to the high binding affinity of these inhibitors.[3]
Structure-Activity Relationship (SAR) of 1-(3-Aminopiperidin-1-yl)propan-2-one Analogs
The core structure of 1-(3-Aminopiperidin-1-yl)propan-2-one presents a foundational scaffold for exploring novel DPP-4 inhibitors. The propan-2-one moiety attached to the piperidine nitrogen occupies the S1 subsite of the DPP-4 active site, which is a predominantly hydrophobic pocket. Modifications to both the aminopiperidine ring and the propan-2-one side chain can significantly impact binding affinity.
Caption: Workflow for a fluorescence-based DPP-4 inhibitor screening assay.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the DPP-4 enzyme and the displacement of this ligand by a test compound.
Principle: A radiolabeled known DPP-4 inhibitor (e.g., [³H]-Sitagliptin) is incubated with a source of DPP-4 enzyme (e.g., cell membranes expressing DPP-4). The amount of radioactivity bound to the enzyme is measured. Unlabeled test compounds will compete with the radioligand for binding, reducing the measured radioactivity.
Materials:
-
Cell membranes prepared from cells overexpressing human DPP-4
-
Radioligand: [³H]-Sitagliptin or another suitable high-affinity radiolabeled DPP-4 inhibitor
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 12.5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA
-
Test compounds
-
Non-specific binding control: A high concentration of a known unlabeled DPP-4 inhibitor (e.g., 10 µM Sitagliptin)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the DPP-4 containing membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations in the binding buffer.
-
For total binding wells, add only the radioligand and membranes.
-
For non-specific binding wells, add the radioligand, membranes, and a high concentration of the unlabeled inhibitor.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound and free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Concluding Remarks
The 1-(3-aminopiperidin-1-yl)propan-2-one scaffold represents a promising starting point for the design of novel DPP-4 inhibitors. A thorough understanding of the structure-activity relationships, guided by robust in vitro binding and activity assays, is crucial for optimizing the potency and selectivity of these analogs. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of such compounds, ultimately contributing to the development of next-generation therapies for type 2 diabetes.
References
-
Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450–6453. [Link]
-
Green, B. D., et al. (2015). A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. Diabetes, Obesity and Metabolism, 17(9), 835-844. [Link]
-
Arulmozhiraja, S., et al. (2016). Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. PLoS ONE, 11(11), e0166275. [Link]
- Nabeno, M., et al. (2013). A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site.
-
Thomas, L., et al. (2016). Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure. Journal of Medicinal Chemistry, 59(15), 7179-7189. [Link]
-
Sharma, S., & Soman, S. S. (2021). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Drug Target Insights, 15, 1-15. [Link]
-
Kim, D., et al. (2005). (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydrot[3][9][11]riazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141–151.
- Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696–1705.
- Nauck, M. A., & Meier, J. J. (2018). Incretin hormones: Their role in health and disease. Diabetes, Obesity and Metabolism, 20(Suppl 1), 5-21.
-
Elabscience. (n.d.). Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit. Retrieved from [Link]
-
A. (2024). A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. Journal of Drug Delivery and Therapeutics, 14(1), 1-10. [Link]
-
Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins). Retrieved from [Link]
-
Gallwitz, B. (2019). Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology, 10, 389. [Link]
-
Vella, A. (2012). Mechanism of Action of DPP-4 Inhibitors—New Insights. The Journal of Clinical Endocrinology & Metabolism, 97(8), 2626–2628. [Link]
-
Li, X., et al. (2020). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Pharmacology, 11, 589422. [Link]
-
Salentin, S., et al. (2011). Identification of Novel Human Dipeptidyl Peptidase-IV Inhibitors of Natural Origin (Part I): Virtual Screening and Activity Assays. PLoS ONE, 6(9), e25188. [Link]
-
Khan, I., et al. (2021). A Comprehensive Review and Perspective on Natural Sources as Dipeptidyl Peptidase-4 Inhibitors for Management of Diabetes. Molecules, 26(12), 3716. [Link]
-
Kumar, R., et al. (2023). A Comprehensive Review on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Mechanism, Therapeutic Applications, and Future Perspectives. Pharmaceuticals, 16(6), 846. [Link]
-
Adachi, K., et al. (1995). DESIGN, SYNTHESIS, AND STRUCTURE-ACTIVITY RELATIONSHIPS OF 2-SUBSTITUTED-2-AMIN0-1,3-PROPANEDIOLS: DISCOVERY OF A NOVEL IMMUNOSUPPRESSANT, FTY720. Bioorganic & Medicinal Chemistry Letters, 5(8), 853-856. [Link]
-
Marsch, C., et al. (2018). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. European Journal of Medicinal Chemistry, 144, 361-375. [Link]
-
Drug Design.org. (n.d.). Structure Activity Relationships (SAR). Retrieved from [Link]
-
ResearchGate. (n.d.). Piperidine DPP-IV inhibitors. [Link]
-
Singh, S., et al. (2014). Dipeptidyl Peptidase IV Inhibitors: A New Paradigm in Type 2 Diabetes Treatment. Current Drug Targets, 15(5), 532-545. [Link]
-
Mebarki, N., et al. (2017). Molecular Modeling Study of the Interaction and Affinity of DPP-4 (DipeptidylPeptidase-4) by Inhibitors whichare involvedin Type. International Journal of Pharmaceutical Sciences Review and Research, 43(1), 126-132. [Link]
-
De Luca, L., et al. (2022). Natural Compounds as DPP-4 Inhibitors: 3D-Similarity Search, ADME Toxicity, and Molecular Docking Approaches. Molecules, 27(17), 5707. [Link]
-
ResearchGate. (n.d.). A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. [Link]
-
ResearchGate. (n.d.). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. [Link]
-
MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7545. [Link]
-
MDPI. (2024). Enantiocomplementary Bioreduction of 1-(Arylsulfanyl)propan-2-ones. Molecules, 29(16), 3794. [Link]
- Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
-
RSC Publishing. (n.d.). Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro. [Link]
Sources
- 1. brieflands.com [brieflands.com]
- 2. content.abcam.com [content.abcam.com]
- 3. vetmeduni.ac.at [vetmeduni.ac.at]
- 4. A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus [publishing.emanresearch.org]
- 5. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study | PLOS One [journals.plos.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

